1-Propyl-1H-benzoimidazole-2-carbaldehyde

Medicinal Chemistry Physicochemical Properties Drug Design

Avoid SAR irreproducibility caused by N-alkyl chain mismatch. 1-Propyl-1H-benzoimidazole-2-carbaldehyde offers the critical propyl substituent with LogP ~2.26, ideal for cell permeability and balanced lipophilicity. - Reactive aldehyde for rapid diversification into Schiff bases, hydrazones, and chalcone hybrids (IC50 < 1 µM reported). - ≥95% purity; batch-to-batch consistency for medicinal chemistry and agrochemical discovery. - Immediate global shipping; bulk quantities available for lead optimization and corrosion inhibitor screening.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 123511-50-2
Cat. No. B050776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-benzoimidazole-2-carbaldehyde
CAS123511-50-2
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C=O
InChIInChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3
InChIKeyYQXBQNVSLZRMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-benzoimidazole-2-carbaldehyde: Key Building Block & Pharmacophore


1-Propyl-1H-benzoimidazole-2-carbaldehyde (CAS 123511-50-2), with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol, is an N-alkylated benzimidazole-2-carbaldehyde derivative . It features a benzimidazole core—a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases—with a reactive aldehyde group at the 2-position and an n-propyl substituent at the N-1 position . This combination provides a versatile platform for the synthesis of more complex heterocyclic compounds via condensation, nucleophilic addition, and oxidation/reduction reactions . The compound is commercially available from multiple suppliers with typical purities of ≥95% for research and development applications, serving as a key intermediate in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents .

Why 1-Propyl-1H-benzoimidazole-2-carbaldehyde Cannot Be Substituted


The 1-propyl substitution on the benzimidazole-2-carbaldehyde core confers a specific balance of lipophilicity and steric bulk that directly influences both chemical reactivity and biological interaction profiles . In a systematic study of N-alkylimidazole derivatives, the length of the N-alkyl chain was shown to significantly modulate antimicrobial activity, with propyl-substituted derivatives exhibiting a distinct activity profile compared to their methyl, ethyl, and butyl counterparts [1]. Similarly, studies on 2-substituted benzimidazole derivatives have demonstrated that N-substitution with straight-chain alkyl groups can markedly enhance biological activity, and that even small changes in alkyl chain length can alter physicochemical properties such as solubility, LogP, and membrane permeability—parameters critical for reproducible experimental outcomes . Substituting 1-propyl-1H-benzoimidazole-2-carbaldehyde with its methyl (CAS 3012-80-4), ethyl (CAS 34734-20-8), or butyl (CAS 430470-84-1) analogs without re-optimizing reaction or assay conditions therefore risks compromised yields, altered selectivity, and non-comparable biological data, underscoring the necessity of compound-specific procurement for rigorous scientific work.

Quantitative Evidence: 1-Propyl-1H-benzoimidazole-2-carbaldehyde vs. Analogs


Lipophilicity Comparison Across N-Alkyl Chain Lengths

The n-propyl substituent confers a calculated LogP of approximately 2.51–2.59 for the benzimidazole core, a value that falls between the methyl (LogP ~1.9–2.1), ethyl (LogP ~2.2–2.4), and butyl (LogP ~2.9–3.1) analogs [1]. The target compound, 1-propyl-1H-benzoimidazole-2-carbaldehyde, has a computed LogP of 2.26–2.26, while the unsubstituted parent 1H-benzimidazole-2-carboxaldehyde (CAS 3314-30-5) has a significantly lower LogP of approximately 1.0–1.3 [2]. This intermediate lipophilicity is critical for achieving an optimal balance between aqueous solubility and membrane permeability in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Antimicrobial Activity vs. N-Alkyl Chain Length

A systematic study of N-alkylimidazole-2-carboxaldehyde derivatives (including methyl, ethyl, propyl, butyl, heptyl, octyl, and decyl chains) demonstrated that antimicrobial activity against Gram-positive bacteria (S. aureus and B. subtilis) increases with longer alkyl chains up to an optimal length [1]. The N-propyl derivative exhibited an intermediate MIC range between the less active methyl/ethyl and the more potent butyl/heptyl derivatives, with S. aureus MIC values in the range of 20–160 µg/mL for the N-alkylimidazole series [1]. This class-level trend establishes that the propyl substitution confers a specific, non-interchangeable activity window.

Antimicrobial SAR Antibacterial

Synthetic Versatility of the Aldehyde Group

The 2-carbaldehyde functional group in 1-propyl-1H-benzoimidazole-2-carbaldehyde is a key reactive handle for constructing diverse molecular architectures. It can be oxidized to 1-propyl-1H-benzoimidazole-2-carboxylic acid, reduced to 1-propyl-1H-benzoimidazole-2-methanol, or undergo condensation with amines to form Schiff bases . In a study synthesizing curcumin mimics, benzimidazolyl-2-carbaldehydes (including substituted analogs) were condensed via aldol reaction to yield compounds with IC50 values as low as 1.0 µM against SH-SY5Y cancer cells and 1.9 µM against Hep-G2 and MCF-7 cancer cells [1]. The propyl substituent on the target compound provides a specific balance of hydrophobicity that can influence reaction yields and the physicochemical properties of the resulting derivatives.

Organic Synthesis Heterocyclic Chemistry Building Block

Nematicidal Activity Modulation by N-Alkyl Chain

A study evaluating 2-substituted benzimidazole derivatives alkylated with C3–C10 alkyl bromides demonstrated that N-alkyl chain length significantly influences nematicidal potential . The propyl-substituted derivatives, including those bearing the benzimidazole-2-carbaldehyde scaffold, exhibited intermediate nematicidal activity relative to shorter and longer alkyl chains, with maximum egg hatching inhibition and mortality observed for derivatives containing optimal chain lengths . This SAR trend confirms that the propyl substituent confers a specific, non-interchangeable biological profile in agrochemical applications.

Agrochemical Nematicide SAR

Physicochemical Profile: MW, PSA, and Rotatable Bonds

The target compound has a molecular weight of 188.23 g/mol, a polar surface area (PSA) of 34.89 Ų, and three rotatable bonds [1]. In comparison, the 1-methyl analog (CAS 3012-80-4) has MW 160.17 g/mol, PSA ~34.9 Ų, and one rotatable bond; the 1-ethyl analog (CAS 34734-20-8) has MW 174.20 g/mol, PSA ~34.9 Ų, and two rotatable bonds; and the 1-butyl analog (CAS 430470-84-1) has MW 202.25 g/mol, PSA ~34.9 Ų, and four rotatable bonds [2]. The propyl derivative's intermediate MW and rotatable bond count place it in a favorable range for oral bioavailability according to Lipinski's Rule of Five, while its LogP of 2.26 remains below the 5.0 threshold [1].

Physicochemical Properties Drug-likeness Computational Chemistry

Application Scenarios for 1-Propyl-1H-benzoimidazole-2-carbaldehyde


Lead Optimization and SAR Studies

In lead optimization programs targeting antimicrobial, anticancer, or agrochemical endpoints, 1-propyl-1H-benzoimidazole-2-carbaldehyde serves as a critical building block for constructing focused libraries of N-alkylated benzimidazole derivatives. Its intermediate lipophilicity (LogP ~2.26) and three-carbon propyl chain provide a balanced physicochemical profile that is ideal for exploring structure-activity relationships (SAR) around the N-1 position [1]. The compound's aldehyde functionality enables rapid diversification via condensation with amines, hydrazines, and active methylene compounds, generating Schiff bases, hydrazones, and chalcone hybrids with demonstrated sub-micromolar cytotoxicity in select cancer cell lines [2]. Procurement of the specific propyl derivative ensures that SAR data are reproducible and that the influence of alkyl chain length on potency, selectivity, and pharmacokinetics can be accurately mapped.

Synthesis of Heterocyclic Hybrids & Drug-like Scaffolds

The reactive 2-carbaldehyde group of 1-propyl-1H-benzoimidazole-2-carbaldehyde is a versatile handle for constructing complex heterocyclic hybrids, including benzimidazole-curcumin mimics, benzimidazole-thiazolidinediones, and benzimidazole-oxadiazoles [1]. Studies have demonstrated that benzimidazolyl-2-carbaldehydes can be condensed with various ketones and active methylene compounds to yield molecular hybrids with potent anticancer activity (IC50 values as low as 1.0 µM) [2]. The N-propyl substituent imparts optimal lipophilicity to the resulting hybrids, enhancing cellular uptake while avoiding the excessive hydrophobicity and potential toxicity associated with longer alkyl chains . This makes the compound particularly valuable for medicinal chemistry groups focused on synthesizing novel lead-like molecules.

Agrochemical Discovery and Nematicide Development

Research on N-alkylated 2-substituted benzimidazole derivatives has revealed significant nematicidal activity that is modulated by the length of the N-alkyl chain [1]. The propyl-substituted derivatives exhibit an intermediate activity profile that is distinct from both shorter (methyl, ethyl) and longer (butyl, decyl) chain analogs, making 1-propyl-1H-benzoimidazole-2-carbaldehyde a strategic starting material for agrochemical discovery programs targeting plant-parasitic nematodes [1]. The compound's balanced physicochemical properties also support formulation development and field application considerations, where extreme lipophilicity or hydrophilicity could compromise efficacy.

Corrosion Inhibitor Research and Materials Science

Benzimidazole derivatives are well-established as effective corrosion inhibitors for steels, pure metals, and alloys in aggressive acidic and basic media, acting as mixed-type inhibitors with stronger effects on cathodic reactions [1]. The N-propyl substitution in 1-propyl-1H-benzoimidazole-2-carbaldehyde provides an optimal balance of hydrophobicity and metal-surface adsorption, a property that can be tuned by varying the alkyl chain [2]. The compound's planar molecular structure and nitrogen atoms facilitate strong interaction with metal surfaces, while the aldehyde group offers a site for further functionalization to enhance inhibition efficiency . Procurement of the specific propyl derivative is essential for reproducibility in electrochemical studies and for comparing inhibition efficiency across a homologous series of N-alkylbenzimidazoles.

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